2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (BDN) is an important compound widely used in scientific research. It is a synthetic compound that is widely used as a reagent in various laboratory experiments, particularly in the field of organic chemistry. BDN is used in a variety of applications, such as synthesis of other compounds, as a catalyst in chemical reactions, and as an indicator for the presence of certain compounds. BDN is also used in biological research, as it has a number of biochemical and physiological effects that can be studied. In
Scientific Research Applications
Synthesis and Intermediate Role
- 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is used in the synthesis of various compounds. Zhai Guang-xin (2006) discusses its role as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia, prepared via the Williamson Reaction (Zhai Guang-xin, 2006).
Photoelectrochemical Properties
- R. Compton and R. Dryfe (1994) explored the photoelectrochemical reduction of p-bromo-nitrobenzene, highlighting its potential in electrochemical applications. Their study emphasizes the formation of radical anions and the role of light in inducing photocurrents (Compton & Dryfe, 1994).
Vibrational Analysis in Chemistry
- B. V. Reddy and G. Rao (1994) performed a zero-order normal coordinate analysis on various substituted benzenes, including 1-bromo-3,5-difluorobenzene. Their work is crucial for understanding the vibrational properties of such compounds, which can inform their applications in material science and spectroscopy (Reddy & Rao, 1994).
Nucleophilic Aromatic Substitution
- The work by V. Gold, Adhid Y. Miri, and S. Robinson (1980) on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride demonstrates the utility of these compounds in nucleophilic aromatic substitution reactions. This has implications in organic synthesis and pharmaceutical applications (Gold, Miri, & Robinson, 1980).
Synthesis of Chalcone Analogues
- C. Curti, A. Gellis, and P. Vanelle (2007) outlined a method to synthesize α,β-unsaturated ketones as chalcone analogues, using 2-bromo-1-(4-nitrophenyl)ethanone. This method is significant for the production of various chalcone analogues, which are important in the development of new pharmaceuticals (Curti, Gellis, & Vanelle, 2007).
Ultrasound-Assisted Organic Synthesis
- K. Harikumar and V. Rajendran (2014) demonstrated the use of ultrasound in the preparation of 1-butoxy-4-nitrobenzene, highlighting an innovative approach to chemical synthesis that could be applied to compounds like 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene (Harikumar & Rajendran, 2014).
properties
IUPAC Name |
2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2NO3/c13-11-6-9(16(17)18)1-2-12(11)19-10-4-7(14)3-8(15)5-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBKVDSUJXGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.